(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine is a cyclohexene derivative with a trifluoromethyl group and an amine group. Compounds with trifluoromethyl groups are often of interest in medicinal chemistry due to their unique chemical properties, such as increased metabolic stability and lipophilicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine typically involves the introduction of the trifluoromethyl group and the amine group onto a cyclohexene ring. Common synthetic routes may include:
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination: Introduction of the amine group through reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may yield saturated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with trifluoromethyl groups are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry
In the industrial sector, these compounds can be used in the development of agrochemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine would depend on its specific interactions with biological targets. Typically, the trifluoromethyl group can enhance binding affinity to proteins or enzymes, while the amine group can participate in hydrogen bonding or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-thiol: Similar structure but with a thiol group instead of an amine.
Uniqueness
The presence of both the trifluoromethyl group and the amine group in (1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine makes it unique in terms of its chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C7H10F3N |
---|---|
Molekulargewicht |
165.16 g/mol |
IUPAC-Name |
(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-2,5-6H,3-4,11H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
KEYUVRNLNKMSNC-PHDIDXHHSA-N |
Isomerische SMILES |
C1C=CC[C@H]([C@@H]1C(F)(F)F)N |
Kanonische SMILES |
C1C=CCC(C1C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.